molecular formula C8H4N2OS B6196908 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile CAS No. 1785512-04-0

2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile

Cat. No.: B6196908
CAS No.: 1785512-04-0
M. Wt: 176.2
InChI Key:
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Description

2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with cyanoacetic acid derivatives, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, it may interact with DNA or other cellular components, disrupting normal cellular processes and leading to cell death .

Comparison with Similar Compounds

  • 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
  • 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl

Comparison: Compared to similar compounds, 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile is unique due to its specific substitution pattern on the benzothiazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile involves the condensation of 2-aminobenzenethiol with malononitrile followed by cyclization and oxidation.", "Starting Materials": [ "2-aminobenzenethiol", "malononitrile", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 eq) and malononitrile (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Filter the precipitate and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol and add hydrogen peroxide (1.5 eq). Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture and filter the precipitate. Wash with water and recrystallize from ethanol to obtain the final product, 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile." ] }

CAS No.

1785512-04-0

Molecular Formula

C8H4N2OS

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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